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Compound of Interest

Compound Name:
Tert-butyl methyl(piperidin-3-

ylmethyl)carbamate

Cat. No.: B069623 Get Quote

An In-Depth Technical Guide to (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties,

Synthesis, and Applications

Introduction
(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral heterocyclic building block of significant

interest in the pharmaceutical industry. Its structure, featuring a piperidine ring with a protected

aminomethyl side chain at the C3 stereocenter, makes it a valuable intermediate for the

synthesis of complex, biologically active molecules. The piperidine moiety is a common scaffold

in many approved drugs, while the chiral center is crucial for achieving target specificity and

desired pharmacological activity.

This guide provides a comprehensive technical overview of (R)-tert-butyl (piperidin-3-

ylmethyl)carbamate for researchers, scientists, and drug development professionals. We will

delve into its physicochemical properties, analytical characterization, synthesis strategies, and

key applications, with a particular focus on its role in the development of targeted therapies.

The presence of the tert-butoxycarbonyl (Boc) protecting group is a key feature, offering

stability during synthetic transformations while allowing for straightforward deprotection under

acidic conditions, a common and reliable strategy in multi-step organic synthesis.[1][2]

Physicochemical Properties and Identification
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Accurate identification and understanding of the physicochemical properties of a synthetic

intermediate are foundational to its effective use in research and development. (R)-tert-butyl

(piperidin-3-ylmethyl)carbamate is typically handled as a free base or as a more crystalline and

stable hydrochloride salt.

Property
(R)-tert-butyl (piperidin-3-
ylmethyl)carbamate (Free
Base)

(R)-tert-butyl (piperidin-3-
ylmethyl)carbamate HCl
(Salt)

Chemical Structure C₁₁H₂₂N₂O₂ C₁₁H₂₃ClN₂O₂

Molecular Formula C₁₁H₂₂N₂O₂[3][4] C₁₁H₂₃ClN₂O₂[5]

Molecular Weight 214.30 g/mol [3][4] 250.76 g/mol [5]

CAS Number 879275-33-9[3][4] 1217778-64-7[5]

IUPAC Name
tert-butyl N-[[(3R)-piperidin-3-

yl]methyl]carbamate[3]

tert-butyl N-[[(3R)-piperidin-3-

yl]methyl]carbamate;hydrochlo

ride[5]

Common Synonyms

(R)-3-(Boc-

aminomethyl)piperidine, N-

[(3R)-3-Piperidinylmethyl]-

carbamic acid 1,1-

dimethylethyl ester[3]

R-3-N-Boc-aminomethyl

piperidine-HCl[5]

Physical Form
Reported as a solid or semi-

solid[6]

Typically a white to off-white

solid

Storage Conditions

Store in a dark place, sealed in

a dry, well-ventilated area,

often at room temperature or

under refrigeration (2-8 °C)[4]

[6]

Store in a tightly closed

container in a dry, cool, and

well-ventilated place[7]

Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. While specific batch data will vary,

the following provides a reference for the spectroscopic profile, based on data reported for the
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closely related (S)-enantiomer.[8]

Technique
Expected Characteristics (Reference data
for (S)-enantiomer)[8]

¹H NMR (CDCl₃)

δ (ppm): ~4.77 (brs, 1H, NH-Boc), 2.90-3.03 (m,

4H), 2.49-2.56 (m, 1H), 2.20-2.31 (m, 1H), 1.57-

1.72 (m, 3H), 1.39 (s, 9H, -C(CH₃)₃), 1.01-1.21

(m, 2H).

¹³C NMR (CDCl₃)
δ (ppm): ~156.7, 79.7, 51.2, 47.5, 45.0, 38.4,

29.6, 29.0, 26.6.

IR (cm⁻¹)

~3360 (N-H stretch), 2972 (C-H stretch), 1703

(C=O carbamate stretch), 1519, 1455, 1365,

1255, 1172.

Mass Spec (FAB MS) m/z: 215 [M+H]⁺.

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with

a chiral column to determine enantiomeric excess (ee), and Gas Chromatography (GC).

Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is non-

trivial, as control of the C3 stereocenter is paramount for its utility in asymmetric synthesis. Two

primary strategies are employed: chiral resolution of a racemic mixture and direct asymmetric

synthesis.

Conceptual Workflow: Chiral Synthesis Strategy
The following diagram illustrates a generalized approach to obtaining the desired (R)-

enantiomer. The choice between resolution and asymmetric synthesis often depends on the

availability of starting materials, cost, and scalability.
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Pathway 1: Chiral Resolution

Pathway 2: Asymmetric Synthesis

Racemic (piperidin-3-ylmethyl)carbamate

Diastereomeric Salt Formation
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Final Product
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or Biocatalysis (Transaminase)

Functional Group
Interconversion

Final Product

Click to download full resolution via product page

Caption: General strategies for obtaining the chiral target compound.

Experimental Protocol: Synthesis via Chiral Resolution
(Conceptual)
This protocol is based on established methods for resolving similar chiral amines and provides

a self-validating workflow.[8] The core principle is the formation of diastereomeric salts with a

chiral acid, which have different solubilities, allowing for separation by crystallization.

Objective: To isolate (R)-tert-butyl (piperidin-3-ylmethyl)carbamate from a racemic mixture.
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Materials:

Racemic tert-butyl (piperidin-3-ylmethyl)carbamate

Chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid)

Methanol, Anhydrous

10% Sodium Carbonate (Na₂CO₃) solution

Ethyl Acetate

Distilled Water

Polarimeter for optical rotation measurement

Chiral HPLC for enantiomeric excess (ee) determination

Methodology:

Salt Formation:

Dissolve 1.0 equivalent of racemic tert-butyl (piperidin-3-ylmethyl)carbamate in dry

methanol.

Add 1.0 equivalent of the chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid).

Gently heat the mixture to reflux until a clear, homogeneous solution is formed. Causality:

Heating ensures complete dissolution for effective salt formation.

Diastereomer Crystallization:

Allow the solution to cool slowly to room temperature and stir for 5-6 hours. The salt of one

diastereomer should preferentially crystallize. Causality: Slow cooling promotes the

formation of larger, purer crystals, enhancing separation efficiency.

Filter the resulting white solid and wash with a minimal amount of cold, anhydrous

methanol.
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Recrystallization (Purity Validation):

The crude diastereomeric salt can be recrystallized from fresh methanol to improve purity.

The optical rotation of the mother liquor and the crystals should be monitored at each step

to track the resolution progress.

Liberation of the Free Amine:

Suspend the purified diastereomeric salt in distilled water and cool to 0°C.

Add 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9).

Causality: The base deprotonates the amine, breaking the salt and liberating the free

base, which is less water-soluble.

Stir for 15 minutes to ensure complete liberation.

Extraction and Isolation:

Extract the aqueous mixture with ethyl acetate (e.g., 5 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the target (R)-enantiomer.

Final Validation:

Confirm identity using NMR and MS.

Measure the specific rotation using a polarimeter.

Determine the enantiomeric excess (ee) using chiral HPLC to validate the success of the

resolution.

Key Applications in Drug Discovery and
Development
The primary value of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate lies in its utility as a

precursor for high-value pharmaceutical targets. Its pre-installed chirality and protected amine
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functionality make it an efficient starting point for complex syntheses.

Case Study: Synthesis of Niraparib
Niraparib is a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor used for

the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer,

particularly in patients with BRCA gene mutations.[9][10] The (S)-enantiomer of the piperidine

ring is a key structural feature for its activity, however, the synthesis strategies often involve

intermediates with the (R) configuration which are later inverted or used in specific coupling

reactions. Patent literature describes multiple synthetic routes where a chiral 3-substituted

piperidine is a critical starting material.[9][11][12][13]

The diagram below conceptualizes the integration of a chiral piperidine building block into the

Niraparib scaffold.

(R)- or (S)-3-Substituted
Piperidine Precursor

(e.g., (R)-tert-butyl (piperidin-3-ylmethyl)carbamate)

Coupling Reaction
(e.g., Buchwald-Hartwig or SₙAr)

Indazole Ring Formation
(if not pre-formed)

May precede coupling

Boc Deprotection
(Acidic Conditions, e.g., HCl or TFA)

Indazole Carboxamide Moiety

Niraparib
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Caption: Role of the chiral piperidine intermediate in Niraparib synthesis.

Other Therapeutic Areas
Beyond oncology, chiral piperidine scaffolds are integral to drugs targeting the central nervous

system and metabolic disorders.

Orexin Receptor Antagonists: These are used to treat insomnia. The specific stereochemistry

of the piperidine ring is often crucial for potent and selective receptor binding.[14]

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for treating

inflammatory and autoimmune diseases.[14]

DPP-4 Inhibitors: A related compound, (R)-3-(Boc-amino)piperidine, is a key intermediate for

Alogliptin, a drug used to treat type 2 diabetes.[15] This highlights the broad utility of this

structural class.

Safety, Handling, and Storage
Proper handling of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is essential due to its potential

hazards. The following information is synthesized from available safety data.[3][7][16]
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Hazard Category
GHS Classification and Precautionary
Statements[3]

Skin Corrosion/Irritation

H314: Causes severe skin burns and eye

damage.H315: Causes skin irritation.Precaution:

P280 - Wear protective gloves/protective

clothing. P302+P352 - IF ON SKIN: Wash with

plenty of soap and water.

Serious Eye Damage

H318: Causes serious eye damage.Precaution:

P280 - Wear eye protection/face protection.

P305+P351+P338 - IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Respiratory Irritation

H335: May cause respiratory

irritation.Precaution: P261 - Avoid breathing

dust/fume/gas/mist/vapors/spray. P304+P340 -

IF INHALED: Remove person to fresh air and

keep comfortable for breathing.

Handling Recommendations:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[7]

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-

resistant gloves (e.g., nitrile), and a lab coat.[7][16]

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work

area. Wash hands thoroughly after handling.[16]

Conclusion
(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is more than a simple chemical intermediate; it is

an enabling tool for the efficient construction of stereochemically complex drug candidates. Its

value is derived from the combination of the pharmaceutically relevant piperidine core, the
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synthetically versatile Boc-protected amine, and the critical (R)-stereocenter. A thorough

understanding of its properties, synthesis, and handling is crucial for any scientist leveraging

this building block to accelerate the discovery and development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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